3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one synthesis protocol
3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the synthetic strategy, ensuring a deep understanding of the chemical transformations involved. We will explore the synthesis from foundational precursors, detail the experimental workflow, and cover critical aspects of safety, handling, and characterization.
Introduction and Strategic Overview
The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic motif found in a variety of pharmacologically active compounds and agrochemicals, including anesthetics and antidepressants.[1][2][3] These molecules also serve as versatile building blocks for more complex chemical structures.[1][2][4] The target molecule of this guide, 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, is a key derivative that often functions as a stable, crystalline intermediate, facilitating further synthetic modifications at the N-3 position.
The synthesis is logically approached as a two-stage process:
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Formation of the Core Heterocycle: Synthesis of the parent 1,2,3-benzotriazin-4(3H)-one.
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N-Hydroxymethylation: Functionalization of the parent heterocycle with formaldehyde to yield the final product.
This strategy is predicated on the well-established and robust diazotization-cyclization of an accessible starting material, followed by a direct and efficient N-functionalization.
Mechanistic Rationale and Core Chemistry
The cornerstone of this synthesis is the generation of the benzotriazinone ring system. The most common and reliable method involves the diazotization of 2-aminobenzamide (anthranilamide).[1][2]
Stage 1: Diazotization-Cyclization of Anthranilamide
This reaction begins with the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The anthranilamide's primary aromatic amine then reacts with the nitrous acid to form an N-nitrosamine intermediate, which tautomerizes and dehydrates to yield a reactive diazonium salt. Due to the proximate location of the amide group, the nitrogen of the amide attacks the diazonium group in an intramolecular cyclization, forming the six-membered triazinone ring upon proton loss.
Stage 2: N-Hydroxymethylation
The second stage is a classic nucleophilic addition. The N-3 nitrogen atom of the newly formed 1,2,3-benzotriazin-4(3H)-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer results in the formation of the stable N-hydroxymethyl group.
The complete synthetic pathway is illustrated below.
Caption: Overall synthetic pathway for 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Part A: Synthesis of 1,2,3-Benzotriazin-4(3H)-one (Precursor)
Materials and Reagents:
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Anthranilamide (2-aminobenzamide)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Deionized Water
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Ice
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Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)
Procedure:
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Acidic Solution Preparation: In a 500 mL beaker, combine 20 mL of concentrated HCl with 100 mL of deionized water and cool the solution to 0-5 °C using an ice-water bath.
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Dissolution of Starting Material: While stirring, add 13.6 g (0.1 mol) of anthranilamide to the cold acid solution. Stir until a fine suspension of the hydrochloride salt is formed.
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Diazotization: Prepare a solution of 7.2 g (0.104 mol) of sodium nitrite in 25 mL of deionized water. Add this solution dropwise to the stirred anthranilamide suspension over 30 minutes. Causality: The temperature must be rigorously maintained between 0-5 °C. Higher temperatures will cause the premature decomposition of the diazonium salt, leading to side products and significantly reduced yield.
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Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. The suspension will gradually change in color and consistency as the product forms.
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Product Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with two 50 mL portions of ice-cold deionized water to remove residual acid and salts.
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Drying: Dry the pale yellow solid product, 1,2,3-benzotriazin-4(3H)-one, in a vacuum oven at 50 °C to a constant weight. The typical yield is 85-95%.
Part B: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
Materials and Reagents:
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1,2,3-Benzotriazin-4(3H)-one (from Part A)
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Formaldehyde solution (37% w/v in water, often called formalin)
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Deionized Water
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Ethanol (optional, for recrystallization)
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, create a suspension of 14.7 g (0.1 mol) of 1,2,3-benzotriazin-4(3H)-one in 100 mL of deionized water.
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Addition of Formaldehyde: Add 10 mL (approx. 0.12 mol) of 37% formaldehyde solution to the suspension.
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Heating: Heat the mixture to reflux with gentle stirring. Causality: Heating provides the necessary activation energy for the nucleophilic addition and ensures the reaction proceeds to completion, typically within 1-2 hours. The solid should fully dissolve as the reaction progresses.
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Crystallization: After the reflux period, remove the heat source and allow the clear solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize product crystallization.
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Product Isolation: Collect the white, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold deionized water.
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Drying: Dry the final product, 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, to a constant weight. The typical yield is 90-98%.
Quantitative Data Summary
| Parameter | Stage A: Precursor Synthesis | Stage B: Hydroxymethylation |
| Primary Reagent | Anthranilamide | 1,2,3-Benzotriazin-4(3H)-one |
| Reagent Moles | 0.1 mol | 0.1 mol |
| Key Co-reagent | Sodium Nitrite | Formaldehyde (37% aq.) |
| Co-reagent Moles | 0.104 mol | ~0.12 mol |
| Solvent | Dilute HCl (aq.) | Water |
| Temperature | 0-5 °C | Reflux (~100 °C) |
| Reaction Time | ~1.5 hours | ~1-2 hours |
| Typical Yield | 85-95% | 90-98% |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the two-stage synthesis.
Purification and Characterization
For most applications, the product obtained after filtration and drying is of sufficient purity. If further purification is required, recrystallization from an ethanol-water mixture is effective.
Analytical Confirmation:
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Melting Point: 168-171 °C (literature).
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.2-7.8 (m, 4H, aromatic protons)
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δ 6.0 (t, 1H, OH, hydroxyl proton)
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δ 5.8 (d, 2H, CH₂, methylene protons)
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IR (KBr, cm⁻¹):
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~3300 (broad, O-H stretch)
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~1680 (strong, C=O stretch)
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~1600, 1450 (C=C aromatic stretch)
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-
Mass Spectrometry (EI): m/z 177 (M⁺).
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HPLC Analysis: Can be used to confirm purity, typically employing a C18 reverse-phase column.[5]
Safety, Handling, and Storage
Professional laboratory safety practices are mandatory.
-
Hazard Identification:
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Sodium Nitrite: Strong oxidizer, toxic if swallowed.
-
Concentrated HCl: Corrosive, causes severe skin and eye burns.
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Formaldehyde: Toxic, a known carcinogen, and respiratory irritant.
-
Aryl Diazonium Salts (Intermediate): Potentially explosive if isolated and allowed to dry. The protocol is designed to keep this intermediate in solution, which is standard safe practice.
-
Benzotriazinones: Can be skin and eye irritants.[6]
-
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves at all times.
-
Handling: All operations, particularly those involving concentrated acid and formaldehyde, must be performed within a certified chemical fume hood to prevent inhalation of toxic vapors.[7]
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[7][8]
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Waste Disposal: Dispose of all chemical waste according to federal, state, and local environmental regulations. Acidic and basic solutions should be neutralized before disposal.
Conclusion
The synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one via the diazotization of anthranilamide followed by N-hydroxymethylation is a highly efficient, reliable, and scalable process. By understanding the underlying mechanisms and adhering strictly to the temperature and handling protocols outlined, researchers can consistently obtain a high yield of pure product. This guide provides the necessary technical depth and practical insights to empower scientific professionals in their synthetic endeavors.
References
- Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.
- 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Deriv
- Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.
- Synthetic route for the synthesis of 1,2,3-benzotriazin-4(3H)-one based sulfonamides.
- 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.
- GHS 11 (Rev.11) SDS Word for CAS: 24310-40-5 Name: 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. XiXisys.
- SAFETY DATA SHEET - Benzotriazole 99%. Pfaltz & Bauer.
- 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. SIELC Technologies.
-
Chemistry and Biological Activity of[1][2][9]-Benzotriazine Derivatives. ResearchGate.
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